molecular formula C12H16ClNO4 B2493715 (2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride CAS No. 169700-89-4

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride

Cat. No. B2493715
CAS RN: 169700-89-4
M. Wt: 273.71
InChI Key: YHPLSUDKIMKECP-IYPAPVHQSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride" often involves multi-step reactions that include Michael reactions, hydrolysis, and cyclization processes. For instance, compounds related to it can be synthesized using the Michael reaction followed by hydrolysis, as seen in the preparation of 2-Methyl-4-phenylpentanedioic acid derivatives (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods provide insights into the compound's configuration and conformation, essential for understanding its chemical behavior (Baul et al., 2009).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including Friedel-Crafts reactions, intramolecular cyclization, and more. These reactions can yield a range of products with potential biological activities. For example, derivatives of 2-amino-4-pentenoic acid can undergo intramolecular cyclization to form four stereoisomers of 4-hydroxyproline derivatives (Krishnamurthy et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be determined using analytical techniques like crystallography, which provides detailed information on the molecular and crystal lattice structure (Ng, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the compound's behavior in various chemical environments. Studies on related compounds have revealed detailed insights into their reduction, acetylation, and other chemical transformations (Vasin et al., 2013).

Scientific Research Applications

Synthesis of Hydroxyproline Derivatives

The compound has been utilized in the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) through enzymatic processes. The epoxidation of the amino acid with tert-butoxycarbonyl (Boc) protection and subsequent intramolecular reactions led to the generation of 4-hydroxyproline derivatives. This synthesis route allowed the formation of distinct diastereomeric products, such as (2S,4S)-4-hydroxyproline benzyl ester, showcasing the compound's utility in creating complex molecular structures with potential biochemical applications (Krishnamurthy et al., 2014).

Friedel–Crafts Reaction Studies

The compound has been involved in the study of the Friedel–Crafts reaction, a critical chemical reaction in organic chemistry. Specifically, its derivative, 2-Methyl-4-phenylpentanedioic acid, was synthesized through the Michael reaction and further converted into its anhydride. This anhydride then underwent the Friedel–Crafts reaction, yielding distinct compounds like 2-methyl-1-tetralone-4-carboxylic acid, highlighting the compound's versatility in complex organic synthesis processes (Natekar & Samant, 2010).

Synthesis of Edeine Analogs

(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride has been used in the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, which are essential for creating edeine analogs. This process highlights the compound's role in the synthesis of complex amino acid derivatives, which could have applications in various fields, including pharmacology and biotechnology (Czajgucki et al., 2003).

Mechanism of Action

Without specific context, it’s hard to predict the biological activity of this compound. If it’s intended to be a drug or a biochemical tool, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

As with any chemical compound, handling “(2S,4S)-2-Amino-4-benzylpentanedioic acid hydrochloride” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in the field of medicinal chemistry, where researchers are always looking for new compounds with unique and useful biological activities .

properties

IUPAC Name

(2S,4S)-2-amino-4-benzylpentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLSUDKIMKECP-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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